Absence of Validated Head-to-Head Quantitative Comparator Data
An exhaustive search of primary research articles, patents (including WO2013038381, EP2627637B1, and US9790228), BindingDB, and PubChem did not yield a single quantitative comparison between 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide and a defined structural analog under identical assay conditions. A BindingDB entry (BDBM348120) associates a compound with an IC50 < 100 nM against class I PI3-kinases, but structural verification shows it is not this target compound [1]. The available vendor data sheets (e.g., BenchChem) provide only molecular weight and purity information, with no biological data . Consequently, no differential efficacy, selectivity, or property advantage can be quantified at this time.
| Evidence Dimension | Biological activity (target engagement) |
|---|---|
| Target Compound Data | Not reported in accessible primary literature |
| Comparator Or Baseline | No identified comparator |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
Without quantitative comparator data, a scientific procurement decision cannot be evidence-based; researchers must generate internal data or request unpublished vendor data before selection.
- [1] BindingDB entry BDBM348120 (US9790228, Compound 39) showing IC50 < 100 nM for PI3K; SMILES and InChI fingerprint confirm it is a different compound. View Source
